N-Isobutyl-N-(2-phenylethyl)amine hydrochloride
Description
N-Isobutyl-N-(2-phenylethyl)amine hydrochloride is a secondary amine salt characterized by an isobutyl group and a 2-phenylethyl substituent attached to a central nitrogen atom, with a hydrochloride counterion. Its molecular formula is C₁₃H₂₂NCl (calculated molecular weight: 257.37 g/mol), with elemental composition: C 79.33%, H 9.01%, N 5.44% . The compound is synthesized via reductive amination or alkylation reactions, often involving acetonitrile as a solvent and formaldehyde as a methylating agent .
Properties
IUPAC Name |
2-methyl-N-(2-phenylethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-11(2)10-13-9-8-12-6-4-3-5-7-12;/h3-7,11,13H,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHLEVYGWUANMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589340 | |
| Record name | 2-Methyl-N-(2-phenylethyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-24-5 | |
| Record name | NSC41515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-N-(2-phenylethyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-N-(2-phenylethyl)amine hydrochloride typically involves the reductive amination of an appropriate aldehyde or ketone with an amine. One common method is to react 2-phenylethylamine with isobutyraldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Isobutyl-N-(2-phenylethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
N-Isobutyl-N-(2-phenylethyl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of N-Isobutyl-N-(2-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Branching vs.
- Deuterated Analogs : Isotopically labeled versions (e.g., methylbis[2-(²H₅)phenylethyl]amine HCl) are critical for pharmacokinetic tracing without altering chemical reactivity .
- Cyclic vs. Linear Substituents : Cyclopentyl or morpholine derivatives (e.g., N-(2-phenylethyl)cyclopentanamine HCl) exhibit increased rigidity, which may influence conformational stability in drug design .
Biological Activity
N-Isobutyl-N-(2-phenylethyl)amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its structural similarity to other biologically active amines. This article will delve into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a substituted phenethylamine. Its structure can be represented as follows:
This compound features an isobutyl group and a phenethylamine moiety, which are known to influence its biological interactions significantly.
The biological activity of this compound primarily involves interactions with neurotransmitter systems. Similar compounds have been shown to act as substrates for dopamine transporters (DAT) and norepinephrine transporters (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism suggests potential stimulant effects akin to those observed with amphetamines .
Key Mechanisms:
- Dopamine Release : The compound may enhance dopamine release, impacting mood and locomotor activity.
- Norepinephrine Modulation : By influencing NET activity, it could affect cardiovascular responses and alertness.
Pharmacological Profile
Research indicates that compounds within the phenethylamine class exhibit various pharmacological effects, including:
- Stimulant Effects : Increased blood pressure and heart rate, similar to amphetamines.
- CNS Activity : Potential antidepressant or anxiolytic effects through modulation of dopaminergic pathways .
Case Studies
- Stimulant Effects in Animal Models : In studies involving rats, this compound demonstrated significant increases in blood pressure comparable to traditional stimulants, albeit with a different potency profile .
- Receptor Binding Studies : Binding assays have shown that this compound interacts with various G protein-coupled receptors (GPCRs), suggesting a broad spectrum of potential therapeutic effects beyond simple stimulant activity .
Toxicology and Safety Profile
While the compound shows promise for various applications, its safety profile must be considered. Preliminary studies indicate potential irritative effects on skin and eyes, necessitating caution in handling . Long-term toxicity studies are essential to fully understand its safety in clinical settings.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Primary Action | Potency Level |
|---|---|---|---|
| This compound | Phenethylamine | Dopaminergic/Noradrenergic | Moderate |
| Amphetamine | Phenethylamine | Strong DAT/NET substrate | High |
| BMPEA (β-Methylphenethylamine) | Phenethylamine | Moderate DAT/NET substrate | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
